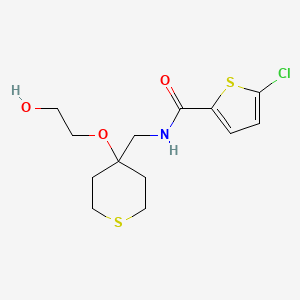

5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S2/c14-11-2-1-10(20-11)12(17)15-9-13(18-6-5-16)3-7-19-8-4-13/h1-2,16H,3-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPXIXWAKWAFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is , with a molecular weight of 379.9 g/mol. It features both thiophene and tetrahydrothiopyran moieties, which are known for their bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₂O₄S |

| Molecular Weight | 379.9 g/mol |

| CAS Number | 2320664-84-2 |

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against herpesviruses such as HSV and VZV. These compounds demonstrate effective inhibition of viral replication, likely through interference with viral enzymes or host cell interactions .

Anti-inflammatory Properties

Thiophene derivatives have been recognized for their anti-inflammatory effects. The compound may interact with cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response. Studies show that thiophene-based drugs can reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .

Anticancer Potential

The structural characteristics of thiophene compounds allow them to target various cancer-related pathways. Preliminary studies suggest that this compound may inhibit tumor growth by modulating kinase activity or inducing apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory processes.

- Receptor Interaction : Its structure allows for effective binding to receptors associated with cancer cell proliferation.

- Cell Signaling Modulation : It may alter signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have highlighted the efficacy of thiophene derivatives in various therapeutic contexts:

- Antiviral Study : A study demonstrated that a related thiophene compound significantly reduced viral load in HSV-infected cell lines, suggesting a similar potential for this compound .

- Inflammation Model : In an animal model of arthritis, a thiophene derivative showed a marked decrease in joint swelling and pain, indicating its anti-inflammatory potential .

- Cancer Research : A study on various thiophene derivatives indicated their ability to induce apoptosis in breast cancer cells, providing a basis for further exploration of this compound as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be compared to other thiophene-2-carboxamide derivatives, focusing on substituent variations and their biological implications:

Pharmacological and Mechanistic Insights

- Rivaroxaban: A well-studied Factor Xa inhibitor with a morpholine-oxazolidinone substituent. Its (5S) stereochemistry and morpholine group are critical for binding to Factor Xa’s active site .

- Crystalline Analog () : The triazine-substituted derivative exhibits antithrombotic activity and superior stability, indicating that substituent choice directly impacts both efficacy and manufacturability .

- Synthetic Considerations : The target compound’s synthesis likely parallels methods for related thiophene carboxamides, such as cyclization of thiocarbamoyl precursors (e.g., ) or chloroacetylation (e.g., ). The hydroxyethoxy group may require specialized etherification steps .

Q & A

Q. How can researchers optimize the synthetic route for 5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide to improve yield and purity?

Answer:

- Stepwise Functionalization : Prioritize the assembly of the tetrahydro-2H-thiopyran ring before introducing the thiophene-carboxamide moiety. This minimizes steric hindrance during coupling reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution reactions involving the hydroxyethoxy group, as they enhance reaction rates and solubility .

- Microwave-Assisted Synthesis : Apply microwave irradiation to reduce reaction times for cyclization steps, particularly for forming the tetrahydrothiopyran ring .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to separate regioisomers and byproducts. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Analysis : Use - and -NMR to confirm substituent positions. Key signals include:

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular weight (e.g., expected [M+H] ~400–420 Da) .

- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability of this compound in human liver microsomes?

Answer:

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential sites of oxidative metabolism (e.g., thiophene ring or hydroxyethoxy group) .

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Prioritize experimental validation via LC-MS/MS analysis of microsomal incubations .

- Quantum Chemical Calculations : Apply density functional theory (DFT) to estimate bond dissociation energies (BDEs) for labile C-H bonds, guiding structural modifications to enhance stability .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Answer:

- Orthogonal Assays : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity). For example, discrepancies in IC values may arise from membrane permeability limitations .

- Analytical Validation : Ensure compound integrity in biological matrices via LC-MS to rule out degradation artifacts .

- Statistical Design : Use factorial experimental designs to isolate confounding variables (e.g., pH, temperature) that affect activity measurements .

Q. What strategies are effective for studying the compound’s interaction with target receptors using biophysical techniques?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a sensor chip to measure binding kinetics (, ) and affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .

- Cryo-EM/X-ray Crystallography : Co-crystallize the compound with its target to resolve binding poses at atomic resolution. Use molecular dynamics simulations to validate stability .

Methodological Challenges and Solutions

Q. How can researchers address low aqueous solubility during in vitro pharmacological studies?

Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility without inducing cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .

- pH Adjustment : For ionizable groups (e.g., carboxamide), prepare buffered solutions at pH 6.5–7.4 to improve solubility .

Q. What experimental designs are optimal for scaling up synthesis while minimizing side reactions?

Answer:

- DoE (Design of Experiments) : Apply a central composite design to optimize reaction parameters (temperature, catalyst loading, stoichiometry) and identify critical factors affecting yield .

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., thiopyran ring formation) to improve heat dissipation and reduce byproducts .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.